![molecular formula C10H10O3S B12589544 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol CAS No. 651310-34-8](/img/structure/B12589544.png)
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is an organic compound with the molecular formula C10H10O3S It is a derivative of phenylpropynol, where the phenyl ring is substituted with a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-bromobenzene, which undergoes a Sonogashira coupling reaction with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst to form 3-phenylprop-2-yn-1-ol.
Sulfonylation: The resulting 3-phenylprop-2-yn-1-ol is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.
Major Products
Oxidation: Formation of 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-one.
Reduction: Formation of 3-[2-(Methanesulfonyl)phenyl]prop-2-en-1-ol or 3-[2-(Methanesulfonyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted phenylpropynols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol involves its interaction with various molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, protein function, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-yn-1-ol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
3-(2-Methoxyphenyl)prop-2-yn-1-ol: Contains a methoxy group instead of a methanesulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
3-[2-(Methanesulfonyl)phenyl]prop-2-yn-1-ol is unique due to the presence of the methanesulfonyl group, which enhances its reactivity and potential applications in various fields. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
651310-34-8 |
|---|---|
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
3-(2-methylsulfonylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,8H2,1H3 |
InChI-Schlüssel |
MLVNMKHTTGWKAN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




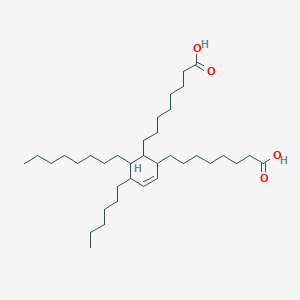
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
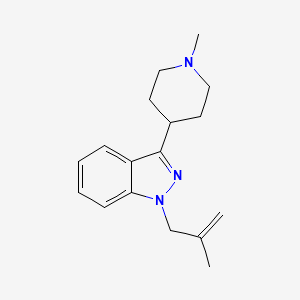
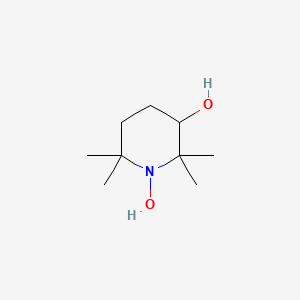
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)

![3-(1-Methyl-2-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12589530.png)
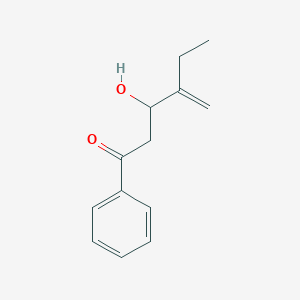
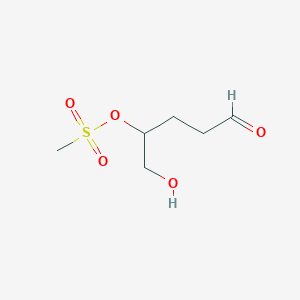
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
